molecular formula C9H20ClN3O2 B12341252 H-Leu-ala-NH2 hcl

H-Leu-ala-NH2 hcl

Cat. No.: B12341252
M. Wt: 237.73 g/mol
InChI Key: SHJVFENXHVZEFW-LEUCUCNGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-ala-NH2 hcl typically involves the coupling of L-leucine and L-alanine amide. One common method is the use of N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl as a starting material, which is then reacted with L-alaninamide under specific conditions to form the desired dipeptide .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Leu-ala-NH2 hcl can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

H-Leu-ala-NH2 hcl has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of H-Leu-ala-NH2 hcl involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to H-Leu-ala-NH2 hcl include other dipeptides and peptide derivatives such as:

Uniqueness

This compound is unique due to its specific combination of leucine and alanine residues, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C9H20ClN3O2

Molecular Weight

237.73 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-4-methylpentanamide;hydrochloride

InChI

InChI=1S/C9H19N3O2.ClH/c1-5(2)4-7(10)9(14)12-6(3)8(11)13;/h5-7H,4,10H2,1-3H3,(H2,11,13)(H,12,14);1H/t6-,7-;/m0./s1

InChI Key

SHJVFENXHVZEFW-LEUCUCNGSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)N.Cl

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)N)N.Cl

Origin of Product

United States

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